

5-Bromo-2,3-dimethylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2,3-dimethylpyrazine**

Cat. No.: **B1501785**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2,3-dimethylpyrazine**: Properties, Synthesis, and Applications

Executive Summary

5-Bromo-2,3-dimethylpyrazine is a halogenated heteroaromatic compound of significant interest in synthetic and medicinal chemistry. As a derivative of pyrazine, a structural motif found in numerous biologically active molecules and flavor compounds, it serves as a versatile building block for the synthesis of more complex chemical entities.^[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the methyl groups influence the molecule's electronic properties and steric profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its current and potential applications for researchers in drug discovery and materials science.

Introduction to Pyrazines in Chemical Research

Pyrazines are a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.^[2] This structural unit is prevalent in many natural products, contributing to the characteristic aromas of roasted foods, coffee, and cocoa.^[3] Beyond their sensory properties, pyrazine derivatives are crucial scaffolds in medicinal chemistry. The pyrazine ring can engage in hydrogen bonding and other non-covalent interactions with biological targets. Several FDA-approved drugs, such as the antituberculosis agent Pyrazinamide and the diuretic Amiloride, feature this core structure, highlighting its pharmacological importance.^{[4][5]} The

introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making substituted pyrazines like **5-Bromo-2,3-dimethylpyrazine** valuable intermediates in the development of novel therapeutics and functional materials.[6]

Core Compound Profile: **5-Bromo-2,3-dimethylpyrazine**

5-Bromo-2,3-dimethylpyrazine is characterized by a pyrazine ring substituted with two methyl groups at the 2- and 3-positions and a bromine atom at the 5-position. The bromine atom, being an electron-withdrawing group, influences the reactivity of the pyrazine ring, making the compound a key intermediate for creating more complex molecules through substitution reactions.[1]

Chemical Structure

The structural arrangement of **5-Bromo-2,3-dimethylpyrazine** is fundamental to its chemical behavior.

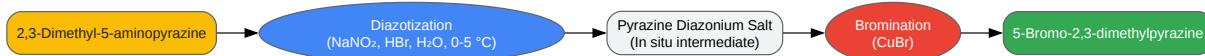
Caption: Chemical structure of **5-Bromo-2,3-dimethylpyrazine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Bromo-2,3-dimethylpyrazine** is provided below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
CAS Number	111454-68-3	[1] [7]
Molecular Formula	C ₆ H ₇ BrN ₂	[1]
Molecular Weight	187.04 g/mol	[1] [8]
Appearance	Data not available, likely a solid or liquid	[1]
Boiling Point	218.0 ± 35.0 °C (Predicted)	[1]
Density	1.500 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-0.16 ± 0.10 (Predicted)	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

Structural Analysis & Spectroscopic Data


Spectroscopic analysis is critical for confirming the identity and purity of **5-Bromo-2,3-dimethylpyrazine** after synthesis. The expected spectral data are as follows:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. It should exhibit three distinct signals:
 - A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single proton on the pyrazine ring (H-6).
 - Two singlets in the aliphatic region (δ 2.0-3.0 ppm), each integrating to 3 protons, corresponding to the two non-equivalent methyl groups at the C-2 and C-3 positions. The exact chemical shifts would be influenced by the electronic environment.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show six distinct signals for the six carbon atoms in the molecule, as they are all in unique chemical environments.

- Four signals in the aromatic region (δ 120-160 ppm) for the four carbon atoms of the pyrazine ring. The carbon atom bonded to the bromine (C-5) would be expected at a lower field compared to the other CH carbon (C-6).
- Two signals in the aliphatic region (δ 15-25 ppm) for the two methyl group carbons.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes). The molecular ion peaks would be expected at m/z 186 and 188.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands.
[9]
 - C-H stretching from the aromatic ring and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$).
 - C=N and C=C stretching vibrations from the pyrazine ring ($\sim 1400\text{-}1600\text{ cm}^{-1}$).
 - C-Br stretching, typically found in the fingerprint region ($< 800\text{ cm}^{-1}$).

Synthesis and Reaction Mechanisms

While multiple synthetic routes may exist, a common and reliable method for the preparation of bromo-substituted N-heterocycles is via the Sandmeyer-type reaction, involving the diazotization of an amino precursor followed by bromination.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Bromo-2,3-dimethylpyrazine**.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dimethylpyrazine

This protocol is a representative procedure based on established methods for the synthesis of similar bromo-heterocycles. Causality: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose prematurely. Hydrobromic acid serves as both the acid catalyst and the source of the bromide counterion. Copper(I) bromide is a classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with bromide.

Materials:

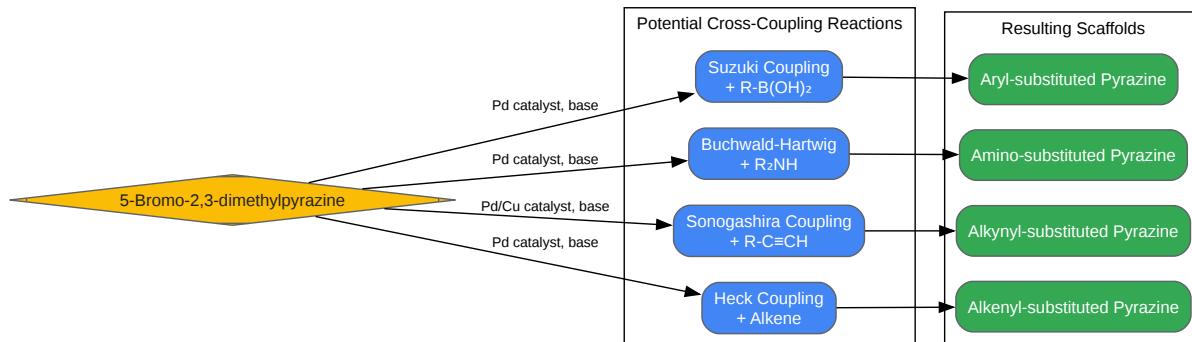
- 2,3-Dimethyl-5-aminopyrazine
- Hydrobromic acid (HBr, 48% aq.)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Deionized water
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Diazonium Salt Formation:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-Dimethyl-5-aminopyrazine (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0 eq) and water.
 - Cool the mixture to 0-5 °C in an ice-salt bath.
 - Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

- Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
- Stir the resulting mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically observed.

- Bromination (Sandmeyer Reaction):
 - In a separate flask, prepare a solution or suspension of Copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.5 eq).
 - Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.
 - After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes).
 - Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **5-Bromo-2,3-dimethylpyrazine**.


Self-Validation: The protocol's success is validated by obtaining spectroscopic data (NMR, MS) consistent with the target structure and achieving a satisfactory yield and purity, as determined by chromatographic methods (TLC, GC).

Reactivity and Applications in Development

The primary utility of **5-Bromo-2,3-dimethylpyrazine** in research and development stems from its reactivity, which makes it a valuable synthetic intermediate.[\[1\]](#)

Key Reactions

The C-Br bond is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. This capability is paramount in drug development for rapidly building molecular complexity.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **5-Bromo-2,3-dimethylpyrazine**.

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching aryl or heteroaryl groups.[\[4\]](#)[\[10\]](#)
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-pyrazine derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-pyrazines.

Applications

- Pharmaceutical Development: As a versatile building block, it is used in the synthesis of novel compounds for screening as potential drug candidates. The pyrazine core is a known pharmacophore, and modifications via the bromo-substituent can lead to compounds with activity against various targets, including kinases, ion channels, and receptors.[1][6]
- Agrochemicals: Substituted pyrazines are used in the development of new herbicides and pesticides. This compound could serve as a precursor to molecules with enhanced efficacy or improved environmental profiles.[1]
- Materials Science: Heteroaromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The specific electronic properties of this pyrazine derivative could be exploited in these areas.
- Flavor and Fragrance: Although the bromo-substituent itself is not desirable in a final flavor product, it can be used as an intermediate to synthesize other pyrazine derivatives that contribute to complex flavor profiles.[1]

Safety and Handling

Proper handling of **5-Bromo-2,3-dimethylpyrazine** is essential in a laboratory setting. Based on available safety data sheets, the compound presents several hazards.

- Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[7][11]
- Precautionary Measures:
 - Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible. [11]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][14]

- Handling: Avoid breathing dust, fumes, or vapors.^[7] Do not eat, drink, or smoke when using this product.^[12] Wash hands thoroughly after handling.^[11]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and stored under an inert atmosphere at the recommended temperature (2-8°C).^{[1][7]}

Conclusion

5-Bromo-2,3-dimethylpyrazine is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its value lies in the combination of the pharmacologically relevant pyrazine core and the synthetically versatile bromine handle. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable starting point for the construction of novel, high-value molecules through established synthetic transformations like palladium-catalyzed cross-coupling. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2,5-dimethyl pyrazine, 123-32-0 [thegoodsentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BroMo-2,3-diMethylpyrazine - Safety Data Sheet [chemicalbook.com]
- 8. 111454-68-3|5-Bromo-2,3-dimethylpyrazine|BLD Pharm [bldpharm.com]

- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [5-Bromo-2,3-dimethylpyrazine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com